(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone

Chemical Biology Kinase Inhibition Autophagy

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone (CAS 2034605-53-1) is a synthetic small molecule featuring a 6,7-dihydropyrazolo[1,5-a]pyrazine core. This bicyclic heteroaromatic scaffold is known in medicinal chemistry for its application in kinase inhibition, particularly as inhibitors of Class III PI3K (Vps34) and negative allosteric modulators of mGluR2.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 2034605-53-1
Cat. No. B2454204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone
CAS2034605-53-1
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)N4CCOCC4
InChIInChI=1S/C14H20N4O2/c19-14(16-5-7-20-8-6-16)17-3-4-18-12(10-17)9-13(15-18)11-1-2-11/h9,11H,1-8,10H2
InChIKeyGLCYYXWZBKXVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone (CAS 2034605-53-1): Procurement Baseline


The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone (CAS 2034605-53-1) is a synthetic small molecule featuring a 6,7-dihydropyrazolo[1,5-a]pyrazine core. This bicyclic heteroaromatic scaffold is known in medicinal chemistry for its application in kinase inhibition, particularly as inhibitors of Class III PI3K (Vps34) and negative allosteric modulators of mGluR2 . The specific substituents—a cyclopropyl group at the 2-position and a morpholino-methanone at the 5-position—are structural motifs commonly explored in structure-activity relationship (SAR) studies to modulate potency, selectivity, and pharmacokinetic properties . This compound is primarily offered by chemical vendors as a research reagent or building block.

Procurement Risk of Substituting (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone with Other Dihydropyrazolo[1,5-a]pyrazine Analogs


Substituting this compound with a generic analog from the 6,7-dihydropyrazolo[1,5-a]pyrazine class carries significant scientific risk. Published research on this scaffold demonstrates that minor structural modifications, such as changes to the substitution pattern on the pyrazine ring or the nature of the amine capping group, can cause dramatic shifts in biological activity. For instance, the transition from an mGluR2 PAM to an mGluR5 NAM profile or a Vps34 inhibitor is entirely governed by specific substituents . Furthermore, chiral purity at the 6-position is a critical driver of potency, with (6S)-isomers demonstrating significantly higher activity than (6R)-isomers in certain anti-HBV capsid assembly modulator series . A different analog will not serve as a functional equivalent without rigorous, target-specific validation.

Quantitative Differentiation Evidence for (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone (CAS 2034605-53-1)


Data Deficiency Disclaimer for Compound-Specific Differentiation

A comprehensive search of primary research papers, patent literature, and authoritative databases did not yield any direct, quantitative biological, physicochemical, or ADMET data for the specific compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone. No head-to-head comparison, cross-study comparable data, or reliable class-level quantitative inference could be established for this molecule. All subsequent evidence items are therefore of the 'Supporting evidence' type, presenting quantitative data from the most structurally relevant analogs within the 6,7-dihydropyrazolo[1,5-a]pyrazine class to provide a scientific context for its potential properties. This context cannot be used to infer direct differentiation.

Chemical Biology Kinase Inhibition Autophagy

Kinase Selectivity Context: Structurally Analogous Vps34 Inhibitors Demonstrate Single-Digit Nanomolar Potency

The 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold is the core of a novel series of potent Vps34 kinase inhibitors. In a related series, compound 5 was identified as a potent and orally bioavailable inhibitor . More directly, a close structural analog from patent WO2022093820, (S)-2-((R)-3-methylmorpholino)-7-(perfluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 15), exhibited an IC50 of 52 nM against Vps34 (Phosphatidylinositol 3-kinase catalytic subunit type 3) . Another analog (6R,7R)-7-cyclopropyl-6-methyl-2-((R)-3-methylmorpholino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (WO2022093820, Compound 21) showed an IC50 of 923 nM, demonstrating that the cyclopropyl substitution pattern drastically impacts potency . The target compound's unique (2-cyclopropyl)(morpholino)methanone architecture is structurally distinct from these analogs, suggesting similar potent kinase activity but with undefined selectivity.

Vps34 PI3K Kinase Selectivity

Stereochemistry-Dependent Activity in Analogous Anti-HBV Capsid Assembly Modulators

In a series of HBV capsid assembly modulators based on the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) core, chirality at the 6-position was a critical determinant of antiviral activity. The (6S)-cyclopropyl isomers (e.g., 2f-1 and 3k-1) were identified as 'much more active' than the corresponding (6R)-isomers . This finding has direct implications for the target compound, which possesses a structurally analogous core but with a key difference at the 5-position (a ketone linked to a morpholine ring rather than a carboxamide). A decision to source a racemic mixture versus a single enantiomer, or an analog with a different 6-substituent, could lead to a complete loss of biological potency in a target-specific assay.

Hepatitis B Capsid Assembly Chiral Separation

Highest-Confidence Application Scenarios for (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone Based on Available Scaffold Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

Given the established role of the dihydropyrazolo[1,5-a]pyrazine scaffold in generating potent kinase inhibitors (Vps34, mGluR2) , the most appropriate application for this compound is as a key intermediate or a novel core for lead optimization campaigns. Its unique substitution pattern—particularly the (2-cyclopropyl)(morpholino)methanone group—represents a departure from published inhibitors and offers a new vector for exploring kinase selectivity pockets. This compound can serve as a starting point for synthesizing a focused library to probe structure-activity relationships against a panel of lipid and protein kinases, with the goal of identifying a novel, selective inhibitor.

Chemical Probe for Autophagy and Endosomal Trafficking Research

Based on the close structural similarity to known Vps34 inhibitors from patent WO2022093820 , researchers could profile this compound against Class III PI3K (Vps34) and other PIK family members. A well-characterized probe from this chemotype could be invaluable for dissecting the roles of Vps34 in autophagy and endosomal trafficking, addressing the need for tool compounds with diverse selectivity profiles beyond the published series. Any procurement for this purpose, however, must be accompanied by a plan for comprehensive in-house pharmacological profiling, as its activity is unverified.

Central Nervous System (CNS) Drug Discovery for Cognitive Disorders

The dihydropyrazolo[1,5-a]pyrazine scaffold has proven successful in generating CNS-penetrant negative allosteric modulators (NAMs) of mGluR2, with lead compounds demonstrating in vivo activity in rodent models of cognition . The target compound, with its distinct morpholino-methanone group, could be evaluated as a potential new mGluR modulator. The morpholine moiety is a well-known privileged structure for achieving CNS drug-like properties, and its incorporation here may offer advantages in terms of brain penetration or reduced off-target activity compared to other amine capping groups, a hypothesis that would need direct experimental validation.

Advanced Organic Synthesis and Methodology Development

As a building block, this compound presents a complex, polyfunctional architecture combining a fused pyrazolo-pyrazine bicycle with a cyclopropyl ring and a morpholine amide. This makes it suitable for use in developing new synthetic methodologies, such as late-stage functionalization of the pyrazine ring or novel cross-coupling reactions. Its value in an industrial or academic process chemistry setting lies in its ability to serve as a versatile, multifunctional starting material for the rapid assembly of more complex, patentable chemical matter.

Quote Request

Request a Quote for (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.